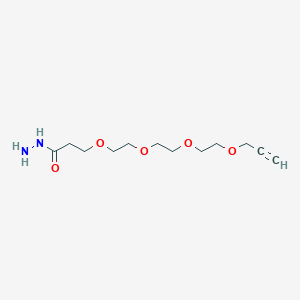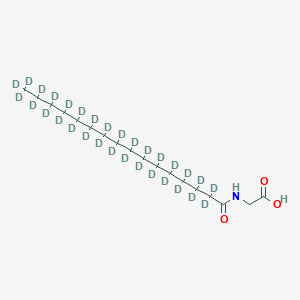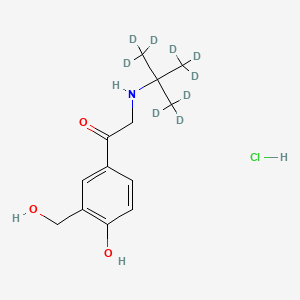
Salbutamon-d9 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salbutamon-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamon-d9 Hydrochloride involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting compound undergoes bromination and subsequent reactions with N-(tert-butyl)benzylamine, followed by catalytic hydrogenation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Salbutamon-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
Salbutamon-d9 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Salbutamol and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Salbutamol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Salbutamol.
Industry: Applied in the development and quality control of pharmaceutical products containing Salbutamol
Mécanisme D'action
Salbutamon-d9 Hydrochloride, like Salbutamol, acts as a selective beta2-adrenergic receptor agonist. It binds to beta2 receptors on airway smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, providing relief from bronchospasm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: The parent compound, widely used as a bronchodilator.
Levosalbutamol: The R-isomer of Salbutamol, known for its higher affinity for beta2 receptors and reduced side effects.
Fenoterol: Another beta2-adrenergic agonist used in the treatment of asthma
Uniqueness
Salbutamon-d9 Hydrochloride is unique due to its stable isotope labeling, which allows for precise analytical and research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in tracing and quantification studies compared to its non-labeled counterparts .
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |
Clé InChI |
OFWSQQUAGFEQOV-KYRNGWDOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
SMILES canonique |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


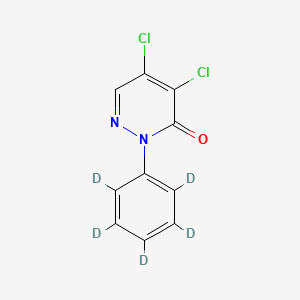
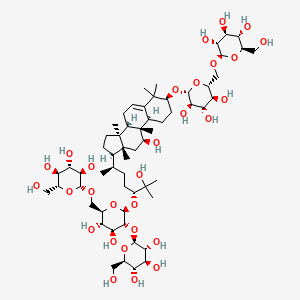
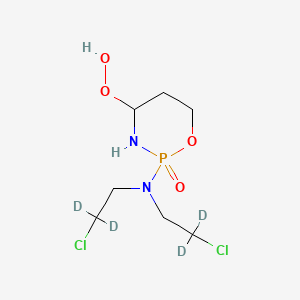
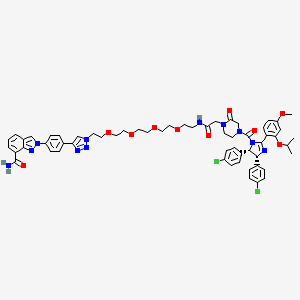
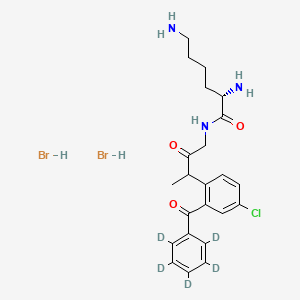
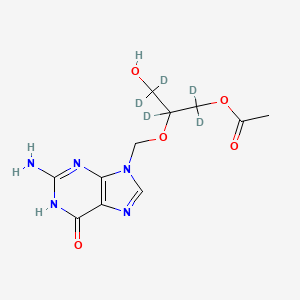
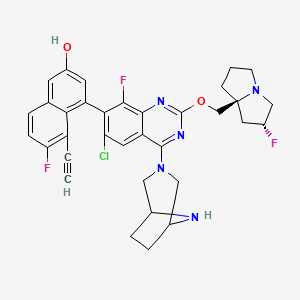
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
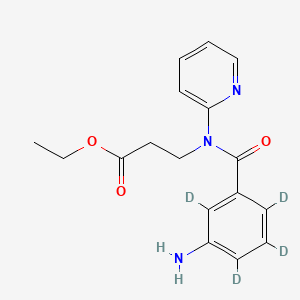
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
